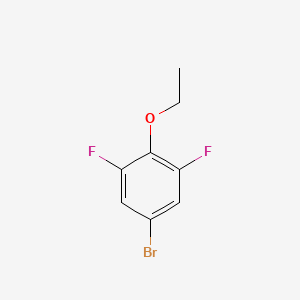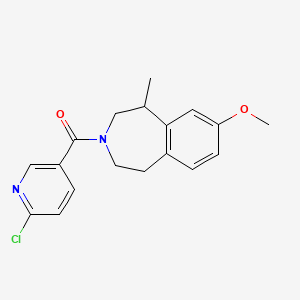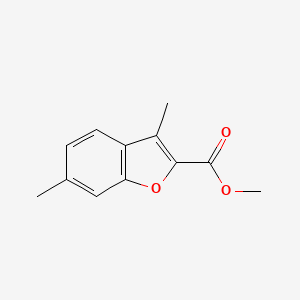
5-Bromo-2-ethoxy-1,3-difluorobenzene
Übersicht
Beschreibung
5-Bromo-2-ethoxy-1,3-difluorobenzene is a chemical compound with the molecular formula C8H7BrF2O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, ethoxy, and difluoro groups . The InChI code for the compound is 1S/C8H7BrF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 237.04 . The compound has a density of 1.163 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
Efficient Synthesis Methods : Research has focused on developing efficient methods for synthesizing valuable derivatives for organic transformations. For instance, Diemer et al. (2011) described short sequences for the synthesis of various derivatives, emphasizing regioselective bromination and halogen/metal permutations, showcasing the compound's utility in facilitating complex organic syntheses (Diemer, Leroux, & Colobert, 2011).
Covalent Organic Frameworks (COFs) : The construction of COFs through condensation reactions, as demonstrated by Uribe-Romo et al. (2011), involves using organic building units linked through bonds to form extended porous frameworks, indicating the role of brominated compounds in advancing materials science (Uribe-Romo, Doonan, Furukawa, Oisaki, & Yaghi, 2011).
Material Science and Engineering
Polymer Nanotubes for Biorefinery : Zhang et al. (2015) explored the preparation of Brønsted acidic polymer nanotubes for cellulose conversion, demonstrating the compound's potential in sustainable material production processes (Zhang, Pan, Shen, Shi, Liu, & Yu, 2015).
Crosslinked Polybenzimidazole Membranes : In fuel cell technology, crosslinkers derived from brominated compounds have been used to enhance the performance of polybenzimidazole membranes, as reported by Yang et al. (2018), highlighting the compound's significance in developing high-performance materials for energy applications (Yang, Jiang, Gao, Wang, Xu, & He, 2018).
Pharmaceutical and Medicinal Chemistry
Enzyme Inhibition Studies : Riaz (2020) synthesized and evaluated N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for enzyme inhibition potential, illustrating the compound's utility in the development of pharmaceutical agents (Riaz, 2020).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Relevant Papers The search results did not provide specific papers related to 5-Bromo-2-ethoxy-1,3-difluorobenzene . For a more detailed analysis, it would be beneficial to conduct a thorough literature review on databases like PubMed, ScienceDirect, or Google Scholar.
Eigenschaften
IUPAC Name |
5-bromo-2-ethoxy-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUBLGNFIPJKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2672918.png)
![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2672919.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2672920.png)


![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2672925.png)
![N-[(2-Oxo-3H-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2672928.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2672930.png)
![N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2672931.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2672932.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2672936.png)
![4-Ethynyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2672937.png)
